8-Bromo-6-fluoro-4,7-dimethylquinoline

Description

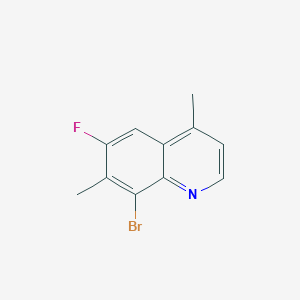

8-Bromo-6-fluoro-4,7-dimethylquinoline is a halogenated quinoline derivative characterized by bromine at position 8, fluorine at position 6, and methyl groups at positions 4 and 7. Its molecular formula is C₁₂H₁₀BrFN, with a molecular weight of 283.12 g/mol. The compound’s structure combines electron-withdrawing (Br, F) and electron-donating (CH₃) groups, creating unique electronic and steric effects. These properties make it a candidate for applications in medicinal chemistry, particularly as a scaffold for drug development, and in organic synthesis for cross-coupling reactions .

Properties

Molecular Formula |

C11H9BrFN |

|---|---|

Molecular Weight |

254.10 g/mol |

IUPAC Name |

8-bromo-6-fluoro-4,7-dimethylquinoline |

InChI |

InChI=1S/C11H9BrFN/c1-6-3-4-14-11-8(6)5-9(13)7(2)10(11)12/h3-5H,1-2H3 |

InChI Key |

SKPNWMZOZBLTGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C(=C(C2=NC=C1)Br)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluoro-4,7-dimethylquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and fluorination of 4,7-dimethylquinoline. The reaction conditions often require the use of bromine and fluorine sources under controlled temperatures and pressures to ensure selective substitution at the desired positions on the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain high-purity product suitable for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-fluoro-4,7-dimethylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives .

Scientific Research Applications

8-Bromo-6-fluoro-4,7-dimethylquinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

Industry: Utilized in the development of novel materials and as a precursor for various chemical processes

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-4,7-dimethylquinoline involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The table below compares 8-Bromo-6-fluoro-4,7-dimethylquinoline with analogous quinoline derivatives, highlighting substituent variations and their implications:

Key Observations:

- Substituent Position: Bromine at position 8 (target compound) vs. position 2 or 6 in analogs alters regioselectivity in reactions. For example, bromine at C-8 directs electrophilic substitution to C-5, whereas C-2 bromine (as in 2-Bromo-4,7-dimethylquinoline) activates C-3 and C-4 .

- Electron Effects: Fluorine at C-6 (target) withdraws electrons, contrasting with methoxy’s electron-donating nature in 4-Bromo-6-methoxy-7-methylquinoline. This impacts reactivity in aromatic substitutions .

- Steric Hindrance : Methyl groups at C-4 and C-7 (target) increase steric bulk compared to compounds with single methyl or trifluoromethyl groups, affecting binding in biological systems .

Solubility and Physicochemical Properties

- This compound: Predicted to have low water solubility but high solubility in ethanol, DCM, and DMF due to methyl and halogen groups .

- 2-Bromo-4,7-dimethylquinoline: Sparingly soluble in water; dissolves readily in organic solvents .

- 8-(Bromomethyl)-6-fluoroquinoline: Similar solubility profile to the target compound but with higher reactivity due to the bromomethyl group .

Biological Activity

8-Bromo-6-fluoro-4,7-dimethylquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique halogen substitutions. This compound has garnered attention for its potential biological activities, including antibacterial, antiviral, and anticancer properties. The structural features, particularly the presence of bromine and fluorine atoms, enhance its binding affinity to specific molecular targets, which is crucial for its therapeutic applications.

- Molecular Formula : C11H9BrF N

- Molecular Weight : 254.1 g/mol

- Structural Features :

- Bromine at the 8-position

- Fluorine at the 6-position

- Methyl groups at the 4 and 7 positions

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth through mechanisms that may involve enzyme inhibition and disruption of bacterial cell wall synthesis.

Antiviral Activity

The compound has also been evaluated for its antiviral potential. Studies suggest that it may inhibit viral replication by targeting specific viral enzymes or receptors, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

One of the most promising aspects of this compound is its anticancer activity. It has been shown to selectively inhibit certain cancer-related enzymes, potentially leading to apoptosis in cancer cells. The compound's ability to modulate various biochemical pathways makes it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

-

Study on Antimycobacterial Activity :

A recent study focused on the modification of quinoline derivatives for enhanced activity against Mycobacterium tuberculosis. The findings indicated that halogen substitutions at specific positions significantly influence the inhibitory activity against Mtb. The introduction of bromine at the 8-position was noted to enhance binding affinity to DNA gyrase, a key target in tuberculosis treatment . -

Enzyme Inhibition Studies :

Research has demonstrated that this compound can inhibit enzymes associated with cancer pathways. For instance, it was found to effectively inhibit topoisomerase II, leading to reduced proliferation of cancer cell lines in vitro . -

Comparative Analysis with Similar Compounds :

A comparative analysis with structurally similar compounds revealed that the unique arrangement of halogens in this compound contributes to its distinct biological activity profile. This analysis included compounds such as:Compound Name Structural Features Unique Attributes 8-Bromo-6-fluoro-2,5-dimethylquinoline Bromine at position 8; fluorine at position 6 Different methyl positioning affects reactivity 5-Bromo-N4,6-dimethylquinoline-3,4-diamine Bromine at position 5; dimethylamino groups Alters reactivity due to different bromination position N4-Methylquinoline-3,4-diamine Methyl group instead of bromine; no fluorine Lacks halogen substituents affecting activity

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The compound's unique structure allows it to fit into enzyme binding sites effectively, potentially inhibiting or modulating their activity. Further studies are required to fully understand these interactions and their implications for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.